Product packaging for SLT2 protein(Cat. No.:CAS No. 146704-07-6)

SLT2 protein

Cat. No.: B1176730
CAS No.: 146704-07-6
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Description

The SLT2 protein, also known as Mpk1, is a mitogen-activated serine/threonine-protein kinase (MAPK) from Saccharomyces cerevisiae that serves as the central effector of the Cell Wall Integrity (CWI) pathway . This kinase is activated by dual phosphorylation of Thr-190 and Tyr-192 residues within its T-E-Y motif, a process primarily mediated by upstream MAPK kinases Mkk1 and Mkk2 in response to cell wall stress . SLT2 coordinates the cellular response to a wide array of stresses, including heat shock, hypo-osmotic shock, and perturbations to the cell wall or actin cytoskeleton . Upon activation, it translocates to various sites of polarized growth, such as bud tips and bud necks, to regulate essential cellular processes . A key function of SLT2 is its role in the transcriptional response to stress; it phosphorylates and activates transcription factors like Rlm1, which controls the expression of genes involved in cell wall biosynthesis and repair . Beyond its canonical role in cell integrity, research has revealed that SLT2 is critically involved in the cellular response to genotoxic stress, with the slt2 mutant strain showing hypersensitivity to agents like hydroxyurea (HU), methyl methanesulfonate (MMS), and UV irradiation . This kinase is also required for vital cellular functions such as mitophagy and pexophagy (the selective autophagy of mitochondria and peroxisomes), cell cycle progression, and the regulation of iron homeostasis through direct interaction with the transcription factor Aft1 . Furthermore, SLT2 plays a role in regulating proteasome abundance by coordinating the expression of assembly chaperones . As a functional homolog of human MAPK7 (ERK5), the study of SLT2 provides valuable, evolutionarily conserved insights into MAPK signaling mechanisms and stress response pathways . This product is supplied for research purposes only.

Properties

CAS No.

146704-07-6

Molecular Formula

C28H44N2

Synonyms

SLT2 protein

Origin of Product

United States

Molecular Architecture and Evolutionary Conservation of Slt2 Protein

Structural Insights into SLT2 Protein: Conserved Kinase Domains and Regulatory Motifs

SLT2 is a serine/threonine protein kinase belonging to the MAPK family uniprot.org. Like other MAPKs, it possesses a conserved protein kinase domain uniprot.org. This catalytic domain is crucial for its enzymatic activity, enabling it to phosphorylate downstream target proteins uniprot.orgmdpi.com. Within this domain are important regulatory motifs. A hallmark of MAPK activation is the dual phosphorylation within a conserved TXY motif located in the activation loop nih.govresearchgate.netucm.es. In S. cerevisiae SLT2, this motif is TEY, containing the critical threonine and tyrosine residues at positions 190 and 192, respectively nih.govresearchgate.netucm.es.

Beyond the core kinase domain, SLT2, similar to its mammalian functional homolog ERK5, is notable for having an unusually long C-terminal sequence extension nih.govasm.org. While the N-terminal kinase domain shares sequence identity with other MAPKs, the C-terminal region contributes to distinct functional properties asm.orgresearchgate.net. Regulatory motifs within SLT2, including the TEY motif, are essential for its proper activation and function nih.govresearchgate.netucm.es. Additionally, a MAPK docking site has been identified in some substrates, which is important for interaction with SLT2, although other sites may also be involved mdpi.com.

Activation Loop Phosphorylation Sites: Threonine and Tyrosine Residues (T190 and Y192 in S. cerevisiae)

Full activation of SLT2 in S. cerevisiae is dependent on the dual phosphorylation of specific threonine and tyrosine residues within the TEY motif of its activation loop: Threonine 190 (T190) and Tyrosine 192 (Y192) biorxiv.orgnih.govresearchgate.netucm.es. This dual phosphorylation is primarily catalyzed by the upstream MAPKKs, Mkk1 and Mkk2 biorxiv.orgmdpi.comresearchgate.net.

Research indicates a specific order and importance for these phosphorylation events. Y192 phosphorylation is often a priming event, mainly carried out by Mkk1, and is important for the subsequent phosphorylation at T190 mdpi.commdpi.com. While both phosphorylations are required for full activation, T190 phosphorylation appears to be particularly essential for high catalytic activity nih.govucm.esmdpi.com. Studies using phosphospecific antibodies and mutational analysis have shown that both T190- and Y192-monophosphorylated forms can exist, but only T190 monophosphorylation has shown biological activity in some contexts, although full activity requires both ucm.esmdpi.com. Mutations that abolish T190 phosphorylation can lead to increased Y192 phosphorylation mdpi.com.

The dephosphorylation of SLT2 is mediated by phosphatases, including the dual-specificity phosphatase Msg5, which can dephosphorylate both threonine and tyrosine residues in the activation loop mdpi.commdpi.com. Dephosphorylation by Msg5 also appears to be ordered, with T190 dephosphorylation depending on prior Y192 dephosphorylation ucm.esmdpi.com.

A summary of the phosphorylation sites and their roles is presented in the table below:

Phosphorylation Site (S. cerevisiae)Residue TypeLocationPhosphorylated byRole in Activation
T190ThreonineActivation LoopMkk1/Mkk2Essential for high catalytic activity; Subsequent to Y192 phosphorylation
Y192TyrosineActivation LoopMkk1/Mkk2Priming phosphorylation; Important for T190 phosphorylation

Distinct Functional Domains and Their Significance

The this compound contains a conserved N-terminal kinase domain responsible for its catalytic activity uniprot.orgasm.org. This domain houses the ATP-binding site and the active site necessary for phosphorylating substrate proteins uniprot.org.

A notable feature of SLT2 is its C-terminal extension, which is unusually long compared to many other MAPKs nih.govasm.org. While the N-terminal kinase domain is sufficient for in vitro kinase activity, the C-terminal region is important for the in vivo function and activation of downstream targets like the transcription factor Rlm1 nih.govasm.org. This suggests that the C-terminal domain plays a role in regulating substrate specificity, localization, or interaction with other proteins asm.orgresearchgate.net. Unlike the conserved N-terminal domain, the C-terminal regions of SLT2 and its mammalian homolog ERK5 show no obvious sequence similarities despite having seemingly similar functions related to transcriptional activation potential asm.orgresearchgate.net.

The activation loop containing the TEY motif is another critical functional region. Its phosphorylation status dictates the catalytic activity of the kinase nih.govresearchgate.netucm.es. Mutations within this motif can significantly impact SLT2's ability to activate downstream pathways and interact with regulatory proteins like Hsp90 nih.gov.

Evolutionary Conservation of this compound Orthologs Across Fungal Species

SLT2 orthologs are widely conserved across diverse fungal species, reflecting the fundamental importance of the CWI pathway in fungal biology oup.comnih.govmdpi.comnih.govmdpi.comoup.comannualreviews.orgnih.govapsnet.orgfrontiersin.orgelsevier.es. Phylogenetic analyses of fungal MAPK cascade components show that MAPKs, including SLT2, form distinct subfamilies that are largely conserved mdpi.comoup.comnih.govelsevier.es.

Studies have identified and characterized SLT2 orthologs in various fungi, including model yeasts like S. cerevisiae and pathogenic fungi such as Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus, Candida glabrata, Alternaria alternata, Botrytis cinerea, and Magnaporthe oryzae oup.comnih.govmdpi.comnih.govannualreviews.orgapsnet.orgresearchgate.net. These orthologs often share high sequence homology, particularly within the conserved kinase domains asm.orgoup.com. For instance, the Candida glabrata SLT2 ortholog shows high identity (76.0%) to S. cerevisiae SLT2 oup.com.

The conserved TXY activation motif is also present in SLT2 orthologs across fungal species, although the residue denoted by 'X' can vary in other MAPK subfamilies nih.govoup.com.

Functional Homology of this compound with Mammalian MAP Kinases (e.g., ERK5/MAPK7)

Both SLT2 and ERK5 are activated by dual phosphorylation within a conserved TXY motif in their activation loops (TEY in both S. cerevisiae SLT2 and human ERK5) nih.govatlasgeneticsoncology.org. They are also unusual among MAPKs in possessing extended C-terminal regions that have transcriptional activation potential nih.govasm.orgresearchgate.netatlasgeneticsoncology.org.

Crucially, studies have demonstrated that human ERK5 can functionally complement the loss of SLT2 in S. cerevisiae, rescuing several phenotypes associated with the slt2 deletion mutant asm.orgnih.govresearchgate.net. This complementation indicates that ERK5 can be activated by the yeast CWI signaling cascade and can stimulate at least some of SLT2's downstream targets, such as the transcription factor Rlm1 asm.org. This functional complementation, despite limited sequence similarity in certain regions, underscores the conserved roles of these kinases in mediating cellular responses, particularly those related to stress adaptation and growth biorxiv.orgasm.orgrupress.org.

The functional homology between SLT2 and ERK5 has made S. cerevisiae a useful model system for studying ERK5 function and for screening potential ERK5 inhibitors researchgate.netnih.gov.

Cellular Localization and Dynamic Translocation of Slt2 Protein

Subcellular Distribution of SLT2 Protein Under Basal Conditions

Under normal, unstressed growth conditions, the this compound exhibits a distributed localization, being found in both the nucleus and the cytoplasm. yeastgenome.orgcapes.gov.brthebiogrid.org A significant portion of SLT2 resides within the nucleus, which is consistent with its primary role in regulating gene expression through the phosphorylation of various transcription factors. mdpi.commolbiolcell.org However, a pool of SLT2 is also present in the cytoplasm. yeastgenome.orgthebiogrid.org This basal distribution is crucial for maintaining the polarized distribution of actin and controlling cell wall synthesis during normal growth. mdpi.comnih.gov

Even in the absence of external stress, SLT2 localizes to specific sites of polarized growth. This includes the tip of newly emerging buds and the bud neck during cytokinesis. mdpi.commolbiolcell.org This localization is indicative of its role in ensuring cell wall integrity at these dynamic regions of the cell surface.

Stress-Induced Translocation and Re-localization Dynamics

The subcellular localization of SLT2 is highly dynamic and responsive to a variety of stress conditions that challenge the integrity of the cell wall. Upon exposure to stressors such as heat shock, hypo-osmotic shock, oxidative stress, and agents that interfere with cell wall synthesis, SLT2 undergoes a rapid and significant re-localization. oup.commdpi.combiorxiv.org This translocation is a key aspect of the cellular stress response, enabling the cell to adapt and survive.

Nuclear Localization and Export Mechanisms

A primary response to many stresses is the enhanced accumulation of SLT2 in the nucleus. mdpi.commolbiolcell.orgnih.gov This nuclear translocation is critical for its function in modulating the transcriptional response to stress. Once in the nucleus, SLT2 can phosphorylate transcription factors like Rlm1 and the SBF complex (Swi4/Swi6), leading to the expression of genes required for cell wall remodeling and stress adaptation. mdpi.commolbiolcell.org The nuclear import of SLT2 has been shown to be mediated by the karyopherin Kap95. oup.com

Conversely, SLT2 is also involved in regulating the nuclear export of certain molecules. For instance, during heat shock, SLT2-dependent phosphorylation of the mRNA-binding protein Nab2 leads to the nuclear retention of most polyadenylated mRNAs, while allowing the export of heat shock-induced mRNAs. nih.govnih.gov This selective export mechanism is crucial for prioritizing the translation of stress-responsive proteins. Furthermore, SLT2-mediated phosphorylation of Swi6 can drive its export from the nucleus, thereby negatively regulating its transcriptional activity. mdpi.com Similarly, in response to oxidative stress, SLT2 phosphorylates cyclin C, promoting its translocation from the nucleus to the cytoplasm for subsequent degradation. molbiolcell.orgresearchgate.net

Cytoplasmic Localization and Association with Organelles

While a significant portion of SLT2 translocates to the nucleus under stress, a cytoplasmic pool is also maintained and can associate with various organelles. yeastgenome.orgnih.gov For instance, under certain stress conditions, SLT2 has been observed to localize to mitochondria. yeastgenome.org Upon heat shock, the dual-specificity phosphatase Sdp1, a negative regulator of SLT2, translocates to punctate spots throughout the cell, some of which are associated with mitochondria. capes.gov.brresearchgate.net This suggests a potential role for SLT2 in regulating mitochondrial function or dynamics during stress.

Furthermore, SLT2 activity at the bud tip has been shown to control the association of the endoplasmic reticulum (ER) with the actin cytoskeleton. nih.gov Hyperactivation of SLT2 can delay the inheritance of cortical ER from the bud tip to the periphery of the bud. molbiolcell.org

Localization to Specific Cellular Structures (e.g., bud neck, bud tip, mating projection tip)

A hallmark of SLT2 localization is its concentration at sites of polarized cell growth and division. thebiogrid.orgnih.gov This includes the tip of the emerging bud, the bud neck during cytokinesis, and the tip of the mating projection in response to pheromones. yeastgenome.orgoup.com This precise localization is essential for its function in maintaining cell wall integrity during these morphogenetic events.

The localization of SLT2 to the bud tip is dependent on the CWI pathway scaffold protein, Spa2p. molbiolcell.org At the bud tip, SLT2 is thought to phosphorylate local substrates to reinforce the cell wall during expansion. molbiolcell.org Similarly, its presence at the bud neck ensures the integrity of the septum during cell division. asm.org During mating, SLT2 localizes to the tip of the mating projection, a process that is regulated by Afr1p. oup.com This localization is critical for the cell fusion process.

The dynamic and precise localization of the this compound is a testament to its central role as a master regulator of the cellular response to stress and morphogenetic events. Its ability to shuttle between the nucleus and cytoplasm, and to concentrate at specific cellular structures, allows it to coordinate a complex and multifaceted response to maintain cellular integrity and ensure survival.

Mechanisms of Slt2 Protein Activation and Deactivation

Upstream Kinase Cascade and Phosphorylation-Dependent Activation

The activation of Slt2 is orchestrated by a canonical MAPK cascade, which involves a sequential series of phosphorylation events. This cascade is initiated by upstream sensors that detect cell wall stress and transmit the signal downstream. mdpi.commolbiolcell.orgmdpi.com The core of this activation machinery consists of a MAPKKK, two MAPKKs, and finally the MAPK Slt2 itself. mdpi.combiorxiv.orgasm.org

Role of MAPKKK (Bck1)

Bck1, a MAPKKK, is a crucial upstream component in the Slt2 activation pathway. molbiolcell.orgasm.orgtandfonline.com Positioned downstream of Protein Kinase C (Pkc1), Bck1 becomes activated and, in turn, phosphorylates the subsequent kinases in the cascade. molbiolcell.orgmdpi.comasm.org The activation of Slt2 and downstream processes, such as cyclin C degradation, can be triggered by a hyperactive form of Bck1. microbialcell.com However, under certain conditions of hyperactivated Rho1, Slt2 activation can occur independently of Bck1, suggesting alternative activation routes. microbialcell.com Genetic evidence firmly places Bck1, along with Mkk1/Mkk2 and Slt2, as sequential actors in the Pkc1-mediated pathway essential for cell wall integrity. tandfonline.com

Role of MAPKKs (Mkk1, Mkk2) and Their Redundancy

Following Bck1 activation, two redundant MAPK kinases (MAPKKs), Mkk1 and Mkk2, are phosphorylated. molbiolcell.orgbiorxiv.orgasm.org These kinases are homologs of MEK and are responsible for the direct phosphorylation and activation of Slt2. tandfonline.comyeastgenome.org While initially described as functionally redundant, later studies have suggested that Mkk1 plays a more prominent role in transmitting signals through the CWI pathway compared to Mkk2. mdpi.comnih.govasm.org Specifically, Mkk1 is thought to be the primary kinase responsible for the initial priming phosphorylation of Slt2. mdpi.comnih.gov Despite this, both Mkk1 and Mkk2, individually or as chimeric proteins, can effectively maintain signal transduction. nih.gov A double mutation of both mkk1 and mkk2 results in inviability or growth defects, highlighting their essential and overlapping functions. yeastgenome.org

Sequential Phosphorylation of Threonine and Tyrosine Residues

Full activation of Slt2 requires the dual phosphorylation of specific threonine (Thr190) and tyrosine (Tyr192) residues within its conserved TXY activation loop. mdpi.comnih.govuniprot.org This phosphorylation is a sequential process. researchgate.netnih.gov Upon stimulation, Slt2 is first phosphorylated on Tyr192, a step primarily carried out by Mkk1. mdpi.comnih.govresearchgate.netnih.gov This initial tyrosine phosphorylation is crucial for the subsequent phosphorylation of Thr190. mdpi.comnih.govresearchgate.netnih.gov While Tyr192 phosphorylation enhances the catalytic activity of Slt2, the phosphorylation of Thr190 is absolutely essential for its function. researchgate.netnih.gov The presence of both mono-phosphorylated and bi-phosphorylated forms of Slt2 has been observed, with the dually phosphorylated form representing the fully active kinase. researchgate.netnih.gov

Dephosphorylation and Negative Regulation of SLT2 Protein Activity

To prevent excessive or prolonged signaling, the activity of Slt2 is tightly controlled by negative regulatory mechanisms, primarily through dephosphorylation by various protein phosphatases. These phosphatases target the phosphorylated threonine and tyrosine residues in the activation loop, returning Slt2 to its inactive state. mdpi.comcapes.gov.brgu.se

Dual Specificity Phosphatases (DSPs): Msg5, Sdp1

Dual specificity phosphatases (DSPs) are key negative regulators of Slt2, capable of dephosphorylating both phosphothreonine and phosphotyrosine residues. plos.orgoup.com

Msg5: This DSP is a primary regulator of Slt2. mdpi.comcapes.gov.br It directly binds to and dephosphorylates Slt2, playing a crucial role in maintaining low basal activity of the CWI pathway and in turning off the signal after stress. mdpi.comgu.se The dephosphorylation process by Msg5 is ordered, with the dephosphorylation of Thr190 being dependent on the prior dephosphorylation of Tyr192. researchgate.netnih.gov Interestingly, Slt2 can also phosphorylate Msg5, creating a feedback loop that can modulate the duration of the CWI signal. mdpi.comnih.gov Deletion of MSG5 leads to increased levels of phosphorylated Slt2. capes.gov.br

Sdp1: Sdp1 is another DSP that dephosphorylates Slt2, although its role appears to be more specific than that of Msg5. plos.orgsemanticscholar.org Sdp1 seems to primarily act on Slt2 under conditions of heat stress. plos.orgsemanticscholar.org Like Msg5, Sdp1's catalytic activity can be enhanced under oxidative conditions. semanticscholar.orgresearchgate.net

Protein-Tyrosine Phosphatases (PTPs): Ptp2, Ptp3

In addition to DSPs, protein-tyrosine phosphatases (PTPs) also contribute to the negative regulation of Slt2 by specifically removing the phosphate (B84403) group from the tyrosine residue.

Regulatory Feedback Loops in this compound Signaling

The signaling output of the SLT2 pathway is tightly controlled by a complex network of both negative and positive feedback loops. These regulatory circuits are crucial for modulating the amplitude and duration of the signal, ensuring an appropriate cellular response to various stimuli, particularly cell wall stress.

Negative Feedback on Upstream Components (e.g., Rom2, Mkk1/2)

To prevent excessive or prolonged activation, which can be detrimental to the cell, the this compound actively participates in downregulating its own activation cascade through negative feedback mechanisms. nih.gov This is primarily achieved by the direct phosphorylation of upstream signaling components by activated SLT2.

One key target of this negative feedback is Rom2, a guanine (B1146940) nucleotide exchange factor (GEF) for the Rho1 GTPase. nih.govnih.gov Activated SLT2 can phosphorylate Rom2, which is thought to inhibit its GEF activity. biologists.com This action dampens the activation of Rho1, thereby reducing the signal flow towards the downstream MAPK cascade.

Furthermore, SLT2 has been shown to phosphorylate its immediate activators, the redundant MAPKKs Mkk1 and Mkk2. nih.govnih.gov This process, known as retrophosphorylation, appears to downregulate the function of Mkk1 and Mkk2, although the precise molecular consequences of this phosphorylation are still being fully elucidated. nih.govbiologists.com For instance, the retrophosphorylation of Mkk2 at serine 50 (S50) has been suggested to diminish its activity without affecting its stability or its interaction with SLT2. nih.gov This feedback phosphorylation can differ between the two MAPKKs, adding a layer of versatility to the regulation of the pathway. nih.gov

In addition to direct phosphorylation of upstream kinases, SLT2 activation also leads to the transcriptional induction of specific dual-specificity phosphatases, such as Ptp2 and Msg5. nih.govbiologists.comresearchgate.net These phosphatases can dephosphorylate and inactivate SLT2, forming an indirect negative feedback loop that contributes to the attenuation of the signaling response. biologists.comresearchgate.net

The table below summarizes the key proteins involved in the negative feedback regulation of SLT2 signaling.

Protein Function in Negative Feedback Mechanism References
Rom2 Guanine Nucleotide Exchange Factor (GEF) for Rho1Phosphorylated by SLT2, leading to the downregulation of its GEF activity. nih.govnih.govbiologists.com
Mkk1/2 Mitogen-Activated Protein Kinase Kinases (MAPKKs)Phosphorylated by their target, SLT2 (retrophosphorylation), which downregulates their kinase activity. nih.govnih.govbiologists.com
Ptp2 Dual-Specificity PhosphataseTranscriptionally induced in a SLT2-dependent manner; dephosphorylates and inactivates SLT2. biologists.comresearchgate.net
Msg5 Dual-Specificity PhosphataseTranscriptionally induced in a SLT2-dependent manner; dephosphorylates and inactivates SLT2. nih.govbiologists.comresearchgate.net

Autoregulatory Positive Feedback on SLT2 Expression

In contrast to the negative feedback loops that attenuate the signal, the SLT2 pathway also incorporates a positive feedback mechanism to amplify and sustain the cellular response, particularly under conditions of cell wall stress. biologists.com This positive feedback is primarily mediated by the transcription factor Rlm1, a key downstream target of SLT2. biologists.comuni.lunih.gov

Upon activation by SLT2-mediated phosphorylation, Rlm1 is recruited to the promoter regions of a variety of cell wall integrity-responsive genes. biologists.comuni.lunih.gov Crucially, one of these target genes is SLT2 itself. biologists.comuni.lunih.govmdpi.com By binding to the SLT2 promoter, Rlm1 enhances the transcription of the SLT2 gene, leading to an increase in the total amount of this compound in the cell. biologists.commdpi.com This creates a positive autoregulatory loop where activated SLT2 promotes the synthesis of more SLT2, thereby amplifying the signaling cascade. biologists.com

The table below outlines the components of the autoregulatory positive feedback loop on SLT2 expression.

Protein Function in Positive Feedback Mechanism References
SLT2 Mitogen-Activated Protein Kinase (MAPK)Phosphorylates and activates the transcription factor Rlm1. biologists.comuni.lunih.gov
Rlm1 Transcription FactorUpon activation by SLT2, binds to the promoter of the SLT2 gene, enhancing its transcription. biologists.comuni.lunih.govmdpi.com

Compound and Gene Name Reference Table

NameType
SLT2 / Mpk1Protein / Gene
Rom2Protein / Gene
Mkk1Protein / Gene
Mkk2Protein / Gene
Rlm1Protein / Gene
Rho1Protein / Gene
Ptp2Protein / Gene
Msg5Protein / Gene
Bck1Protein / Gene
Pkc1Protein / Gene
Mid2Protein / Gene
Wsc1Protein / Gene
Hog1Protein / Gene
Fus3Protein / Gene
Ste12Protein / Gene
Ptp3Protein / Gene
Sdp1Protein / Gene
Ptc1Protein / Gene
Ubp3Protein / Gene
Swi4Protein / Gene
Swi6Protein / Gene
Kdx1 / Mlp1Protein / Gene
Srl3Gene
Ylr194cGene
Pmr1Protein / Gene
Yap1Protein / Gene
Kss1Protein / Gene
Smk1Protein / Gene
Fks2Gene
Sen1Protein / Gene
Tup1Protein / Gene
Nrd1Protein / Gene
Nab3Protein / Gene
Flo1Gene
Flo5Gene
Flo9Gene
Flo10Gene
Bcy1Protein / Gene
Smp3Protein / Gene
Sch9Protein / Gene
Aft1Protein / Gene
Hkr1Protein / Gene
Mtl1Protein / Gene

Interactions of Slt2 Protein with Upstream Signaling Components

Cell Surface Sensors and Transmembrane Proteins (Wsc1-3, Mid2, Mtl1)

Cell wall stress is initially detected by a family of transmembrane sensors embedded in the plasma membrane. mdpi.comnih.govscispace.com In S. cerevisiae, these sensors include the Wsc family proteins (Wsc1, Wsc2, and Wsc3) and the Mid2 family proteins (Mid2 and Mtl1). mdpi.comnih.govscispace.com These sensors are considered functional analogues to mammalian integrins, translating changes in cell wall mechanics into intracellular biochemical responses. microbialcell.com

The Wsc family sensors (Wsc1, Wsc2, Wsc3) contain an extracellular cysteine-rich domain (CRD) that is thought to interact with cell wall components like glucans, and a transmembrane domain that anchors them to the plasma membrane. nih.govscispace.comrcsb.org The Mid2 family sensors (Mid2 and Mtl1) share structural and functional similarities with each other but lack the CRD found in the Wsc family. nih.govscispace.com Mtl1, for instance, is involved in sensing oxidative stress and glucose starvation, activating the CWI pathway in response. uniprot.orgyeastgenome.org These sensors transmit stress signals to downstream components, primarily through interaction with the guanine (B1146940) nucleotide exchange factor (GEF) Rom2. mdpi.comscispace.commicrobialcell.commdpi.com Under low oxidative stress, a combination of Mtl1 and either Wsc1 or Mid2 is required to transmit the signal to initiate downstream events. nih.govscispace.com

Small GTPases (Rho1) and Guanine Nucleotide Exchange Factors (GEFs: Rom1, Rom2, Tus1)

A crucial step in the CWI pathway activation is the involvement of the small GTPase Rho1. mdpi.comuniprot.org Rho1 acts as a central regulator, integrating signals from the cell surface sensors and activating downstream effectors. uniprot.org Rho1 cycles between an inactive GDP-bound state and an active GTP-bound state. uniprot.org The transition to the active GTP-bound state is promoted by GEFs. uniprot.org

In the context of the CWI pathway, the GEFs Rom1 and Rom2 are primarily responsible for activating Rho1 by catalyzing the exchange of GDP for GTP. mdpi.comuniprot.orgymdb.cauniprot.org Rom2 is a key GEF that interacts with the cell surface sensors Wsc1, Wsc2, Mid2, and Mtl1 to activate Rho1. mdpi.commicrobialcell.commdpi.com This interaction facilitates the loading of GTP onto Rho1, thereby activating it. ymdb.ca Tus1 is another GEF that can activate Rho1, although Rom2 is considered the main GEF in the core CWI pathway signaling from the cell surface sensors. uniprot.org

Protein Kinase C (Pkc1) and Its Role in Initiating the Cascade

Activated Rho1 directly interacts with and activates Protein Kinase C (Pkc1). mdpi.comscispace.commdpi.comuniprot.org Pkc1 is a key enzyme that initiates the downstream MAPK cascade of the CWI pathway. mdpi.commdpi.com Pkc1 is required for cell growth and mediates a protein kinase cascade by activating the MAPKKK Bck1. uniprot.org Bck1, in turn, activates the redundant MAPKKs Mkk1 and Mkk2, which finally phosphorylate and activate the terminal MAPK, Slt2. mdpi.commdpi.com Pkc1 also plays roles in other cellular processes, including cell cycle progression, oxidative stress response, and regulation of cytoskeletal organization. uniprot.orgnih.gov

Scaffold Proteins and Chaperones in SLT2 Protein Pathway Organization

The efficient and specific transmission of signals through MAPK pathways often relies on scaffold proteins that organize the interacting kinases. Additionally, chaperone proteins play a vital role in the stability and function of pathway components, including Slt2.

Spa2 is a protein that localizes to sites of polarized growth in yeast, such as incipient bud sites and mating projection tips. uniprot.orgyeastgenome.org It is considered a MAP-kinase scaffold protein involved in regulating protein localization and establishing cell polarity. yeastgenome.org While the direct scaffolding of the core MAPK module (Bck1-Mkk1/2-Slt2) is primarily attributed to other proteins, Spa2 is involved in processes linked to CWI pathway function, such as apical bud growth and the cellular response to hyperosmotic stress. yeastgenome.org Its localization to sites of cell wall remodeling suggests a role in spatially organizing components or influencing pathway activity in response to localized stress.

Knr4 is another protein implicated in the CWI pathway. Studies have shown that Knr4 functions after MAPKK-dependent Slt2 phosphorylation and is essential for Slt2 kinase activity and the activation of its downstream transcription factor Rlm1, particularly during heat shock and cell wall stress. molbiolcell.org This suggests that Knr4 may cooperate with or function in parallel to chaperone systems like Hsp90 and Cdc37 to ensure proper Slt2 function. molbiolcell.org Knr4 is essential for cell viability in the absence of a functional Pkc1-Slt2 pathway. nih.gov

The molecular chaperone Hsp90 and its co-chaperone Cdc37 are critical for the stability and function of many protein kinases, including components of the CWI pathway like Pkc1 and Slt2. researchgate.netnih.govasm.org Hsp90 is a conserved eukaryotic chaperone that plays a key role in the CWI pathway and contributes to cell wall integrity. researchgate.netnih.gov Cdc37 is a main co-chaperone of Hsp90, specifically targeting client proteins like protein kinases to the Hsp90 complex. researchgate.netuniprot.org

The Hsp90-Cdc37 complex is required for the activation of client protein kinases such as Slt2. asm.org Cdc37 physically interacts with Hsp90 and regulates its ATPase activity. researchgate.net This interaction is important for stabilizing key proteins like Pkc1 and Slt2 within the MAPK signaling cascade, thereby reinforcing CWI pathway function, especially under stress conditions like elevated temperature. researchgate.netnih.gov The phosphorylation of Ser14 on Cdc37 is important for its efficient interaction with Hsp90. researchgate.net Thus, Hsp90 and Cdc37 act as regulators of the CWI pathway, necessary for Slt2 activation and the subsequent activation of downstream transcription factors like Rlm1. researchgate.net Inhibitors of the Hsp90-Cdc37 complex have been shown to disrupt the CWI pathway and inhibit Slt2 activation. asm.org

Protein and Compound Identifiers

NameTypeUniProt ID (S. cerevisiae)PubChem CID
SLT2ProteinP32403-
Wsc1ProteinP54867-
Wsc2ProteinP38196-
Wsc3ProteinP38366-
Mid2ProteinP39971-
Mtl1ProteinP53214-
Rho1ProteinP06780-
Rom1ProteinQ05760-
Rom2ProteinP51862-
Tus1ProteinQ08782-
Pkc1ProteinP15286-
Spa2ProteinP23201-
Knr4ProteinQ05570-
Hsp90ProteinP02829 (Hsp82), P09489 (Hsc82)-
Cdc37ProteinP06101-

Note: PubChem CIDs are typically assigned to chemical compounds. The entries above are primarily proteins, for which UniProt IDs are the standard identifiers. Hsp90 in S. cerevisiae is encoded by two genes, HSP82 and HSC82.

Downstream Signaling Effectors and Transcriptional Control by Slt2 Protein

Transcriptional Regulators Directly Phosphorylated by SLT2 Protein

Slt2 directly phosphorylates key transcription factors, thereby influencing the expression of genes essential for coping with stress conditions. mdpi.comnih.gov

Rlm1 (MADS-box Transcription Factor): Regulation of Cell Wall-Related Genes

Rlm1 is a MADS-box transcription factor and was one of the first identified substrates of Slt2. mdpi.comyeastgenome.org It is a primary regulator of the transcriptional response to cell wall stress, driving the induction of a specific cluster of genes involved in cell wall biosynthesis and maintenance. mdpi.comyeastgenome.orgbiologists.comresearchgate.net Rlm1 is constitutively located in the nucleus and is phosphorylated by activated Slt2 upon cell wall stress. yeastgenome.org This phosphorylation is necessary for adequate CWI transcriptional responses. biologists.com Rlm1 also participates in positive feedback loops by being recruited to the promoters of RLM1 and SLT2 genes themselves, contributing to sustained gene expression under stress. biologists.com

SBF Complex (Swi4/Swi6): Regulation of Cell Cycle-Related Genes

The SBF complex, composed of the Swi4 and Swi6 proteins, is another transcriptional target of Slt2. mdpi.comasm.orgresearchgate.netnih.govumcg.nl SBF is known for regulating gene expression at the G1/S-phase transition of the cell cycle, including genes involved in cell wall synthesis. researchgate.netumcg.nloup.com While Slt2-mediated phosphorylation of Swi4 was reported, subsequent studies indicated that Slt2 activates SBF through a mechanism that may not solely rely on its kinase activity towards Swi4. mdpi.comnih.govoup.com Instead, Slt2 appears to activate SBF by binding to Swi4, relieving an autoinhibitory interaction and promoting Swi4 association with the promoters of a subset of genes, such as FKS2, CHA1, YLR042C, and YKR031w, to enhance their expression under cell wall stress. mdpi.com However, in vivo and in vitro phosphorylation assays have demonstrated that Slt2 directly phosphorylates Swi6 upon heat shock. mdpi.com Phosphorylation of Swi6 by Slt2 on Ser238 can lead to its export from the nucleus by interfering with its nuclear localization signal, suggesting a potential negative regulatory mechanism on Swi6 transcriptional function. mdpi.com Some genes are co-regulated by both SBF and Slt2, highlighting a collaborative effort in transcriptional control. researchgate.netumcg.nl

Other Substrates and Their Functional Modulation

Beyond transcriptional regulators, Slt2 phosphorylates other key proteins, modulating central signaling pathways and cellular processes. mdpi.comnih.gov

Bcy1 (Regulatory Subunit of PKA)

Bcy1 is the negative regulatory subunit of cAMP-dependent protein kinase (PKA). nih.govuniprot.orgyeastgenome.org Slt2 controls PKA activity through the phosphorylation of Bcy1. nih.govnih.gov Inhibition of TORC1, for instance by rapamycin (B549165) treatment, leads to Bcy1 phosphorylation on several sites, including T129. nih.govmolbiolcell.org This phosphorylation is dependent on Slt2, and recombinant Bcy1 can be phosphorylated in vitro by Slt2, indicating a direct interaction. nih.gov Slt2-mediated phosphorylation of Bcy1 at T129 contributes to the inhibition of PKA catalytic activity. nih.govmolbiolcell.org This regulatory mechanism links the CWI pathway and TORC1 signaling to the control of PKA, which regulates crucial processes like growth, metabolism, and stress response. nih.govnih.govuniprot.orgyeastgenome.org

Avo2/Avo3 (Components of TORC2 Complex)

Slt2 also impinges on the Target of Rapamycin Complex 2 (TORC2) by phosphorylating its subunits Avo2 and Avo3. mdpi.comnih.govresearchgate.netnih.govannualreviews.orgportlandpress.com TORC2 is an essential regulator of plasma membrane homeostasis, lipid synthesis, and the activation of AGC kinases like Ypk1 and Pkc1. researchgate.netnih.govannualreviews.org Activation of Slt2 leads to hyperphosphorylation of Avo2 at MAPK phosphoacceptor sites in an Slt2-dependent manner. researchgate.netnih.gov This phosphorylation of Avo2 by Slt2 down-regulates TORC2 activity on its primary downstream effector, Ypk1. mdpi.comresearchgate.netnih.govannualreviews.org Phosphomimetic versions of Avo2 show significant displacement from the plasma membrane and reduced association with TORC2, suggesting that Slt2 inhibits TORC2 by promoting Avo2 dissociation. mdpi.comresearchgate.netannualreviews.orgportlandpress.com Slt2 also phosphorylates Avo3, which contains multiple potential phosphorylation sites. mdpi.comresearchgate.netannualreviews.orgportlandpress.com This regulation by Slt2 represents a mechanism by which the CWI pathway influences TORC2 function in response to cell wall stress, coordinating growth-promoting functions with the need to maintain cell integrity. mdpi.comresearchgate.netannualreviews.org

RNA Polymerase Holoenzyme Components (e.g., Ssn8/Cyclin C, Med13/Ssn2, Rpb1/Pol II)

Slt2 modulates gene expression not only through transcription factors but also by directly controlling the transcription machinery itself, specifically components of the RNA polymerase holoenzyme complex. mdpi.comnih.gov Upon stress conditions, Slt2 phosphorylates Cyclin C (Ssn8), the Mediator component Med13 (Ssn2), and the catalytic subunit of RNA polymerase II (Pol II), Rpb1. mdpi.comnih.gov RNA polymerase II is a multi-subunit enzyme responsible for mRNA transcription in eukaryotes. mdpi.comwikipedia.org Phosphorylation of the C-terminal domain (CTD) of Rpb1 by various kinases, including components of the Mediator complex like Srb10 (a cyclin-dependent kinase associated with Med13/Ssn2), is a critical regulatory mechanism throughout the transcription cycle. wikipedia.orgnih.govresearchgate.net Slt2's phosphorylation of these RNA polymerase holoenzyme components indicates a direct role in modulating the transcriptional process in response to stress, potentially affecting transcription initiation, elongation, or termination. mdpi.comnih.govnih.govwikipedia.org

Mechanisms of this compound-Mediated Transcriptional Activation

Transcriptional activation by the this compound is a critical output of the cell wall integrity (CWI) pathway in yeast, enabling the organism to adapt to various stresses that compromise cell wall structure mdpi.commdpi.com. SLT2 regulates gene expression primarily through its effects on transcription factors, notably Rlm1 and the SBF complex (Swi4/Swi6) mdpi.commolbiolcell.orgmolbiolcell.orgnih.gov. While SLT2 activates Rlm1 through direct phosphorylation, its interaction with SBF involves a non-catalytic mechanism mdpi.comnih.gov. Beyond regulating transcription factors, SLT2 also directly influences the transcriptional machinery mdpi.commdpi.com. The ability of SLT2 to drive gene expression is multifaceted, involving its recruitment to target gene loci and its interplay with components of the transcription and chromatin remodeling machinery mdpi.comnih.govresearchgate.net.

Direct Association with Chromatin and Promoters

Research indicates that the this compound associates directly with chromatin, specifically at the promoter and coding regions of genes responsive to cell wall stress mdpi.comnih.govresearchgate.net. This association is not a passive event but is dependent on the activation status and kinase activity of SLT2 nih.gov. Furthermore, the binding of SLT2 to chromatin is facilitated by its interaction with transcription factors like Rlm1 and requires the participation of chromatin-modifying complexes mdpi.comnih.gov.

Studies using techniques such as chromatin immunoprecipitation (ChIP) have demonstrated the recruitment of SLT2 to the promoters of CWI-responsive genes following stress induction nih.govresearchgate.netresearchgate.net. For Rlm1-dependent genes, SLT2 is recruited to promoters by Rlm1 mdpi.comnih.gov. For SBF-dependent genes, SLT2 (and its pseudokinase Mlp1) interacts with Swi4, a component of the SBF complex, to associate with SBF-binding sites in promoters mdpi.com. This direct association with chromatin and promoters positions SLT2 to influence the initiation of transcription mdpi.comnih.gov.

Interaction with RNA Polymerase II

A significant mechanism by which SLT2 mediates transcriptional activation involves its physical interaction with RNA Polymerase II (Pol II), the core enzyme responsible for mRNA synthesis in eukaryotes mdpi.commdpi.comnih.govucm.es. This interaction provides further support for SLT2's role as an integral component of transcriptional complexes under conditions of cell wall stress nih.gov.

The interaction between SLT2 and Pol II has been confirmed through experiments such as co-immunoprecipitation, showing that SLT2 can associate with the Rpb1 subunit, the catalytic subunit of Pol II, in response to cell wall stress nih.govucm.es. This interaction is crucial for both the initiation and elongation phases of transcription mdpi.comnih.govresearchgate.net. SLT2 is initially recruited to promoters and subsequently moves with Pol II into the coding regions of genes during elongation mdpi.comnih.govresearchgate.net.

Furthermore, SLT2 has been identified as a kinase capable of phosphorylating the C-terminal domain (CTD) of the Pol II largest subunit (Rpb1) nih.govtandfonline.com. Specifically, SLT2 phosphorylates Tyr1 of the RNAP II CTD in S. cerevisiae, and this phosphorylation event is necessary for full Tyr1 phosphorylation and is modulated during stress responses tandfonline.com. This direct modification of Pol II by SLT2 highlights a direct regulatory link between the MAPK pathway and the core transcription machinery nih.govtandfonline.com.

Cooperation with Chromatin Remodeling Complexes (e.g., SWI/SNF, SAGA)

Efficient transcriptional responses regulated by the SLT2 pathway require cooperation with chromatin remodeling complexes, notably the SWI/SNF and SAGA complexes mdpi.comnih.govresearchgate.netresearchgate.netnih.govnih.govscispace.com. These complexes play critical roles in altering chromatin structure to make DNA accessible to the transcriptional machinery mdpi.comresearchgate.netnih.gov.

Upon activation by cell wall stress, SLT2, often through its interaction with the transcription factor Rlm1, facilitates the recruitment of the SWI/SNF complex to the promoters of CWI-responsive genes mdpi.comnih.govresearchgate.netnih.govscispace.com. SWI/SNF is an ATP-dependent chromatin remodeling complex that locally alters nucleosome positioning at promoters, which is essential for the binding of transcription factors like Rlm1 to their recognition sites, particularly those previously occluded by nucleosomes mdpi.comnih.govscispace.com. This nucleosome displacement is a critical step for the assembly of the pre-initiation complex (PIC) and subsequent transcription initiation mdpi.comnih.govscispace.com.

In addition to SWI/SNF, the SAGA complex also cooperates with SLT2 and SWI/SNF for efficient transcriptional activation mdpi.comresearchgate.netnih.gov. SAGA is recruited to the promoters of CWI-responsive genes in a manner dependent on SLT2, Rlm1, and SWI/SNF mdpi.comresearchgate.netnih.gov. The SAGA complex contributes to transcriptional activation through its histone acetyltransferase activity (mediated by Gcn5) and deubiquitination activity, which can further modify chromatin structure and facilitate transcription researchgate.netnih.gov. While SWI/SNF recruitment appears to be necessary for SAGA entry, both complexes work together to orchestrate the necessary chromatin alterations for robust gene expression in response to cell wall stress mdpi.comnih.gov.

The interplay between SLT2, transcription factors, RNA Polymerase II, and chromatin remodeling complexes like SWI/SNF and SAGA underscores the intricate regulatory network governing SLT2-mediated transcriptional activation. These coordinated actions ensure that the appropriate genes are expressed to allow the cell to adapt and survive under stressful conditions.

Roles of Slt2 Protein in Cellular Homeostasis and Stress Adaptation

Maintenance of Cell Wall Integrity and Homeostasis

The SLT2 pathway is fundamental for orchestrating the cell's response to conditions that threaten the stability of the cell wall. yeastgenome.org Under normal growth conditions, a basal level of activity in the CWI pathway is necessary to maintain the polarized distribution of the actin cytoskeleton and to control cell wall synthesis. mdpi.com However, the pathway is robustly activated in response to direct insults to the cell wall. mdpi.com

Response to Cell Wall Damaging Agents (e.g., Zymolyase, Calcofluor White, Congo Red)

Exposure to substances that interfere with cell wall structure and synthesis triggers a sustained activation of the SLT2 protein. mdpi.com Agents like Zymolyase, a β-1,3 glucanase, and the dyes Calcofluor White and Congo Red, which disrupt chitin (B13524) and β-glucan fibril assembly respectively, lead to the dual threonine and tyrosine phosphorylation of SLT2, which is indicative of its activation. mdpi.comnih.govnih.gov This phosphorylation can be detected within 15 minutes of exposure and can persist for several hours. mdpi.com

The signaling cascade in response to these agents involves cell surface sensors. For instance, damage caused by Congo Red is primarily sensed by the transmembrane protein Mid2, which initiates the signal that leads to SLT2 activation. mdpi.comnih.gov In contrast, the response to Zymolyase involves the Hkr1 sensor and elements of the High-Osmolarity Glycerol (B35011) (HOG) pathway, which then act upstream of the core CWI pathway to activate SLT2. mdpi.comnih.gov This demonstrates that the cell can perceive different types of cell wall damage and channel the signal through specific upstream modules to the central SLT2 kinase. mdpi.comnih.gov The activation of SLT2 in response to these agents is critical for cell survival, as mutants lacking SLT2 are hypersensitive to these compounds. nih.govresearchgate.net

Damaging AgentMode of ActionKey Upstream Sensor/Pathway for SLT2 ActivationSLT2-Dependent Cellular Outcome
ZymolyaseEnzymatically digests β-1,3-glucan in the cell wall. nih.govHkr1 sensor and Sho1 branch of the HOG pathway. mdpi.comnih.govCompensatory cell wall synthesis, transcriptional reprogramming. nih.govmolbiolcell.org
Calcofluor WhiteBinds to chitin, interfering with microfibril assembly. mdpi.comPrimarily Mid2 and other cell surface sensors. nih.govmolbiolcell.orgIncreased chitin synthesis, upregulation of cell wall stress genes. nih.govmdpi.com
Congo RedInterferes with the assembly of cell wall glucan fibrils. molbiolcell.orgPrimarily the Mid2 sensor. mdpi.commolbiolcell.orgActivation of the Rlm1 transcription factor, induction of compensatory genes. mdpi.comnih.gov

Role in Cell Wall Biogenesis and Remodeling

SLT2 plays a pivotal role in regulating the transcription of genes required for cell wall construction and adaptation. mdpi.com Once activated, SLT2 phosphorylates and activates downstream transcription factors, most notably Rlm1 and the SBF (Swi4/Swi6) complex. mdpi.commdpi.com Rlm1 is a key transcription factor that drives the expression of a suite of genes involved in cell wall maintenance in response to stress. mdpi.comnih.gov SBF, while also involved in cell cycle regulation, is another target through which SLT2 can influence the expression of genes necessary for cell wall integrity. nih.govnih.gov This transcriptional reprogramming allows the cell to reinforce its wall, for example by increasing the synthesis of chitin, to compensate for the damage incurred. mdpi.commdpi.com

Adaptation to Environmental Stressors

The function of the this compound extends beyond the cell wall, participating in a broader network of stress adaptation pathways. mdpi.comyeastgenome.org It is activated by a variety of environmental insults, including thermal, osmotic, and oxidative stress, acting as a key node that integrates these signals to promote cell survival. yeastgenome.orgbiorxiv.org

Thermal Stress (Heat Shock, Cold Adaptation)

SLT2 is a critical component of the heat shock response. biorxiv.org High temperatures cause a rapid and sustained phosphorylation of SLT2, which contributes to thermotolerance. nih.govnih.gov This activation by heat appears to occur independently of the upstream cell wall sensors, suggesting a different activation mechanism compared to cell wall damaging agents. microbialcell.com During heat shock, SLT2 plays a novel role in gene expression by regulating the nuclear retention of most mRNAs while permitting the export of specific heat shock protein transcripts. nih.govtandfonline.com It achieves this by phosphorylating the mRNA-binding protein Nab2, which reduces its association with the export receptor Mex67. mdpi.comnih.gov Furthermore, the efficient activation of SLT2 during heat stress is dependent on adequate levels of the Hsp90 chaperone, linking the heat shock protein response directly to the CWI pathway. nih.gov While detailed mechanisms are less clear, null mutants of SLT2 also exhibit increased sensitivity to cold, indicating a role in cold adaptation as well. yeastgenome.org

Osmotic Stress (Hypo-osmotic Shock, High Osmolarity)

SLT2 is involved in the cellular response to changes in external osmolarity. yeastgenome.orgbiorxiv.org It is activated by hypo-osmotic shock, a condition that causes water to rush into the cell, stretching the plasma membrane and stressing the cell wall. biorxiv.orgbiorxiv.org In response to high osmolarity, the SLT2 pathway can be activated, often in concert with the HOG pathway. nih.govmolbiolcell.org For instance, the response to Zymolyase-induced cell wall damage requires the sequential activation of both the HOG and SLT2 pathways for cell survival. nih.govmolbiolcell.org There is also evidence of an inhibitory effect of the CWI pathway on the HOG pathway, suggesting a complex interplay and cross-regulation between these two major stress response cascades to fine-tune the cellular adaptation to osmotic challenges. nih.gov

Oxidative Stress Response

SLT2 is essential for the adaptive response to oxidative stress. yeastgenome.orgasm.org Exposure to reactive oxygen species (ROS), such as hydrogen peroxide, induces SLT2 activation. asm.orgmolbiolcell.org A key function of SLT2 under these conditions is to facilitate the repolarization of the actin cytoskeleton, which becomes disorganized by oxidative damage. asm.org It is also required for vacuole fusion. asm.org Research has shown that SLT2 can be specifically activated by ROS to phosphorylate and trigger the degradation of the protein Ssn8, which in turn promotes mitochondrial fission and programmed cell death under severe stress. mdpi.com This highlights a specific role for SLT2 in determining cell fate in response to oxidative damage. mdpi.com

Stress TypeSLT2 Activation MechanismKey Downstream Effects/TargetsCellular Outcome
Thermal Stress (Heat Shock)Phosphorylation, independent of upstream cell wall sensors; requires Hsp90. nih.govmicrobialcell.comPhosphorylation of Nab2, Rlm1 activation. mdpi.comnih.govnih.govRegulation of mRNA nuclear export, thermotolerance. nih.govnih.gov
Osmotic StressActivated by hypo-osmotic shock; crosstalk with HOG pathway during hyperosmotic stress. biorxiv.orgnih.govActivation of transcription factors (e.g., Rlm1). nih.govAdaptation to changes in external osmolarity. yeastgenome.orgnih.gov
Oxidative StressInduced by reactive oxygen species (ROS). asm.orgmolbiolcell.orgActin cytoskeleton repolarization, vacuole fusion, phosphorylation of Ssn8. mdpi.comasm.orgCell survival and ROS detoxification; can trigger apoptosis under severe stress. mdpi.comasm.org

Genotoxic Stress Response (DNA Damage, HU, MMS, UV)

Regulation of Cell Cycle Progression and Morphogenesis

The this compound is a key regulator of cell cycle progression and morphogenesis, ensuring the coordination of cell growth with cell division. nih.govrupress.org

G1/S Transition Control

Slt2 plays a role in the G1/S transition of the cell cycle. The slt2-1 mutation was identified as one that exacerbates the division defect of cdc28 mutants, which have issues at the "Start" point of the cell cycle. rupress.orgnih.gov This suggests a functional link between Slt2 and the central cell cycle regulator, Cdc28, in promoting the events of the G1/S transition. rupress.org Furthermore, the Slt2-dependent phosphorylation of the cyclin-dependent kinase inhibitor Sic1 has been implicated in cell cycle arrest at the Start point. mdpi.com When TORC1 signaling is reduced due to nutrient limitations, Slt2 participates in the phosphorylation of Sic1, leading to G1 arrest. mdpi.com

Polarized Cell Growth and Bud Formation

Slt2 is activated during periods of polarized cell growth, such as during bud formation in vegetative division. embopress.org This activation is dependent on the MEK kinase, Bck1. embopress.org Mutants of slt2 exhibit phenotypes characteristic of defects in the actin cytoskeleton, including the delocalization of chitin and cortical actin patches. rupress.orgnih.govresearchgate.net These mutants also accumulate secretory vesicles, indicating a failure in targeted secretion necessary for bud growth. rupress.orgnih.govresearchgate.net This suggests that Slt2 is crucial for organizing the cytoskeleton to direct growth to the nascent bud. researchgate.net Genetic evidence further supports this, as double mutants of slt2 with mutations in the actin gene (act1-1) or a myosin gene (myo2-66) are inviable. rupress.orgnih.govresearchgate.net A pool of Slt2 localizes to the tips of newly forming buds, although its precise targets in this location are still being defined. molbiolcell.org These findings collectively point to Slt2 functioning downstream of, or in parallel with, Cdc28 to promote bud emergence and subsequent apical growth. rupress.orgnih.govresearchgate.net

Influence on Organelle Dynamics and Autophagy

The this compound is implicated in the regulation of organelle dynamics and the process of autophagy, highlighting its broad role in maintaining cellular homeostasis. nih.gov

Slt2 is involved in the inheritance of the endoplasmic reticulum (ER). molbiolcell.org In ptc1Δ mutant cells, where Slt2 is hyperactivated, the propagation of cortical ER from the bud tip to the periphery of the bud is delayed. molbiolcell.org This inhibitory effect on ER inheritance is mediated by the pool of Slt2 located at the bud tip. molbiolcell.org

Furthermore, Slt2 plays a role in selective autophagy pathways, specifically mitophagy (the degradation of mitochondria) and pexophagy (the degradation of peroxisomes). yeastgenome.orgnih.gov Null mutants of SLT2 exhibit decreased mitophagy and absent pexophagy. yeastgenome.org In the case of pexophagy, the MAPK Slt2 has been shown to be required for this process. frontiersin.org Slt2 is also required to trigger autophagy in response to certain stresses, such as DNA damage and ER stress. asm.org The mechanism by which Slt2 regulates autophagy can differ depending on the inducing signal. asm.org For instance, during ER stress, Slt2 regulates signaling through the TORC1 pathway to induce autophagy. asm.org

Table 3: Slt2's Role in Organelle Dynamics and Autophagy
Cellular Process Specific Function of Slt2 Key Research Findings
Organelle Dynamics ER Inheritance: Inhibits a late stage of cortical ER inheritance from the bud tip. molbiolcell.orgHyperactivation of Slt2 at the bud tip delays the spread of cortical ER into the daughter cell. molbiolcell.org
Autophagy Mitophagy: Required for the process. yeastgenome.orgslt2Δ mutants show a decrease in the autophagic degradation of mitochondria. yeastgenome.org
Pexophagy: Essential for the process. yeastgenome.orgfrontiersin.orgPexophagy is absent in slt2Δ mutants, indicating a critical role for Slt2. yeastgenome.orgfrontiersin.org
Stress-induced Autophagy: Triggers autophagy in response to DNA damage and ER stress. asm.orgUnder ER stress, Slt2 promotes autophagy through the inhibition of TORC1 signaling. asm.org

Endoplasmic Reticulum and Mitochondrial Inheritance

SLT2 plays a critical regulatory role in the inheritance of the endoplasmic reticulum (ER) and mitochondria, ensuring that daughter cells receive these essential organelles. mdpi.com Hyperactivation of the SLT2 pathway can lead to defects in both ER and mitochondrial inheritance. researchgate.netmolbiolcell.orgnih.gov

During ER stress, an ER stress surveillance (ERSU) pathway is activated, which is dependent on SLT2. rupress.org This pathway halts the cell cycle and prevents the transfer of a damaged ER to the daughter cell, a crucial survival mechanism. rupress.orgelifesciences.org In the absence of SLT2, this block in ER inheritance is lifted, leading to the transmission of the stressed ER and ultimately cell death. elifesciences.org SLT2's role in ER inheritance appears to be linked to its localization at the bud tip, where it controls the association of the ER with the actin cytoskeleton. nih.govmolbiolcell.org

Similarly, proper regulation of SLT2 activity is necessary for mitochondrial inheritance. nih.gov Overactivation of SLT2, for instance in the absence of the phosphatase Ptc1, leads to a delay and defects in the segregation of mitochondria to the daughter cell. researchgate.netnih.govresearchgate.net This function is distinct from its role in mitophagy, highlighting the multifaceted nature of SLT2 in organelle dynamics.

Involvement in Nutrient Sensing and Metabolism

SLT2 is deeply integrated into the cellular nutrient-sensing and metabolic network, engaging in significant cross-talk with major signaling pathways. mdpi.comasm.org Its involvement spans from interactions with the central TORC1 and TORC2 pathways to the regulation of the PKA pathway, iron homeostasis, and sphingolipid synthesis.

Cross-talk with TORC1 and TORC2 Pathways

SLT2 exhibits a complex regulatory relationship with both TOR Complex 1 (TORC1) and TOR Complex 2 (TORC2). Under certain stress conditions, such as ER stress, SLT2 acts upstream of TORC1, leading to its inhibition. mdpi.comnih.govnih.gov This inhibition is crucial for activating protective mechanisms like autophagy. asm.orgnih.govnih.gov Conversely, there is also evidence that TORC1 can negatively regulate SLT2 activity, suggesting a feedback loop to maintain cellular homeostasis. researchgate.netresearchgate.net For instance, upon treatment with rapamycin (B549165), which inhibits TORC1, SLT2 activity is induced. researchgate.netmdpi.com

SLT2 directly regulates TORC2 by phosphorylating its subunits, Avo2 and Avo3. nih.gov This phosphorylation, particularly of Avo2, down-regulates TORC2 activity towards its downstream effector, Ypk1. mdpi.comnih.gov This interaction represents a key mechanism by which the CWI pathway can modulate TORC2 function in response to cell envelope stress. nih.gov

Regulation of PKA Pathway

SLT2 also modulates the activity of the cAMP-dependent protein kinase (PKA) pathway. It does so by phosphorylating Bcy1, the negative regulatory subunit of PKA. mdpi.com This phosphorylation event is significant as the PKA pathway, in conjunction with TORC1, governs central processes for yeast growth, including translation, ribosome biogenesis, and stress response. mdpi.com The regulation of PKA by SLT2 highlights another layer of its integration into the broader cellular signaling network. mdpi.commicrobialcell.com

Iron Homeostasis

SLT2 plays a direct role in maintaining iron homeostasis. mdpi.comnih.govirblleida.org It achieves this by phosphorylating and negatively regulating the activity of the transcription factor Aft1, which is the primary controller of the high-affinity iron uptake system in yeast. nih.govnih.gov This regulation occurs in response to iron depletion signals under both fermentative and respiratory conditions. nih.gov The interaction appears to be direct, as SLT2 has been shown to physically bind to Aft1. nih.gov Dysfunctional regulation of Aft1 due to the absence of SLT2 can lead to a shortened chronological lifespan. nih.gov SLT2's role in iron homeostasis appears to be independent of other major signaling pathways like TOR1, PKA, and SNF1. nih.gov

Sphingolipid Synthesis

SLT2 is involved in the control of sphingolipid synthesis. mdpi.com The synthesis of sphingolipids, essential components of the plasma membrane, can induce ER stress. The ERSU pathway, which is dependent on SLT2, is activated in response to the accumulation of sphingolipid precursors like phytosphingosine (B30862) (PHS). rupress.org This activation leads to a block in ER inheritance and mislocalization of the septin ring, hallmark events of the ERSU response. rupress.org This demonstrates a clear link between SLT2 activity and the cellular response to perturbations in sphingolipid metabolism.

Table 2: SLT2 Interactions with Key Signaling Pathways

Pathway Interaction with SLT2 Consequence of Interaction
TORC1 SLT2 inhibits TORC1 under ER stress. mdpi.comnih.govnih.gov TORC1 can negatively regulate SLT2. researchgate.netresearchgate.net Activation of autophagy and other protective responses. asm.orgnih.govnih.gov Feedback control.
TORC2 SLT2 phosphorylates and inhibits TORC2 subunits (Avo2, Avo3). nih.gov Down-regulation of TORC2 signaling in response to cell envelope stress. mdpi.comnih.gov
PKA SLT2 phosphorylates the negative regulatory subunit Bcy1. mdpi.com Modulation of PKA activity, impacting growth and stress response. mdpi.com
Iron Homeostasis SLT2 phosphorylates and negatively regulates the transcription factor Aft1. nih.govnih.gov Control of high-affinity iron uptake. nih.gov

| Sphingolipid Synthesis | SLT2 is activated by sphingolipid-induced ER stress via the ERSU pathway. rupress.org | Halts cell cycle to prevent inheritance of damaged ER. rupress.org |

Interplay of Slt2 Protein with Other Signaling Pathways

Cross-talk with the High Osmolarity Glycerol (B35011) (HOG) Pathway

The CWI and High Osmolarity Glycerol (HOG) pathways, both crucial for responding to environmental stress, exhibit significant interplay. This crosstalk is essential for a comprehensive cellular response to conditions that challenge both cell wall integrity and osmotic balance.

Under certain types of cell wall stress, such as that induced by the enzyme Zymolyase, the activation of SLT2 is dependent on the HOG pathway, specifically the Sho1 branch. molbiolcell.org This indicates a sequential activation of the two pathways is necessary for cell survival under these conditions. molbiolcell.org The HOG pathway, through the action of the MAPK Hog1, leads to the accumulation of glycerol. mdpi.com This increase in intracellular glycerol appears to be a key mediator in the crosstalk, as it subsequently triggers the activation of SLT2. mdpi.com

Conversely, during heat stress, the CWI pathway can influence the HOG pathway. Heat shock activates the CWI pathway, which in turn stimulates the loss of glycerol. mdpi.com This efflux of glycerol and the accompanying water leads to a loss of turgor pressure, which then activates the HOG pathway to restore osmotic balance by stimulating glycerol production. biorxiv.org This demonstrates a reciprocal regulatory relationship where one pathway can modulate the activity of the other to achieve a balanced response.

Furthermore, studies have shown that in response to ethanol (B145695) stress, the CWI and HOG pathways cooperate to regulate the transcription of specific cell wall biosynthesis genes, such as CRH1. asm.orgnih.govasm.org This collaborative effort ensures the adaptive remodeling of the cell wall to withstand the damaging effects of ethanol. asm.orgnih.govasm.org Interestingly, while cell wall stressors can activate both pathways, hyperosmotic stress alone does not necessarily induce the expression of all CWI target genes, highlighting the context-dependent nature of this crosstalk. asm.org

The interplay between the CWI and HOG pathways is also evident in the response to other stressors like sulphuric acid and cadmium, where both Hog1 and Slt2 are essential for tolerance. nih.govmdpi.com

Table 1: Summary of SLT2 and HOG Pathway Cross-talk

Stress ConditionInterplay MechanismKey MediatorsOutcome
Zymolyase-induced cell wall stressSequential activation; HOG pathway activates CWI pathway. molbiolcell.orgHog1, Sho1 branch, Glycerol. molbiolcell.orgmdpi.comCoordinated transcriptional response and cell survival. molbiolcell.org
Heat StressCWI pathway stimulates glycerol loss, leading to HOG pathway activation. mdpi.combiorxiv.orgFps1, Glycerol. biorxiv.orgRestoration of turgor pressure. biorxiv.org
Ethanol StressCooperative regulation of cell wall remodeling genes. asm.orgnih.govasm.orgHog1, Slt2. asm.orgAdaptive cell wall strengthening. nih.gov
Sulphuric Acid StressCoordinated signaling for cell tolerance. nih.govHog1, Slt2. nih.govCell survival at low pH. nih.gov
Cadmium ToxicityEssential for cadmium tolerance. mdpi.comHog1, Slt2. mdpi.comDefense against cadmium-induced toxicity. mdpi.com

Coordination with TOR Signaling Network

The TOR Complex 1 (TORC1) has been shown to indirectly inhibit SLT2. mdpi.com When TORC1 is inhibited, for instance by rapamycin (B549165) treatment, SLT2 becomes hyperphosphorylated and activated. mdpi.comnih.gov This activated SLT2 can then phosphorylate various substrates, influencing other signaling pathways.

A significant point of intersection is the regulation of TOR Complex 2 (TORC2), which is essential for plasma membrane homeostasis. nih.gov SLT2 directly phosphorylates the TORC2 subunit Avo2. nih.govmdpi.comresearchgate.net This phosphorylation event down-regulates TORC2 activity, likely by promoting the dissociation of Avo2 from the complex. nih.govresearchgate.net This represents a feedback mechanism where the CWI pathway, activated by cell envelope stress, can modulate the activity of TORC2 to coordinate responses at the plasma membrane. nih.gov

Furthermore, the cell wall stress sensor Wsc1, which is an upstream activator of the CWI pathway, also acts as a negative regulator of TORC1 in certain stress conditions. nih.gov This suggests that the CWI pathway can influence TORC1 signaling at multiple levels. The interplay between SLT2 and the TOR network is critical for cell survival under various stresses, including those that affect both cell wall integrity and nutrient availability. nih.govasm.org

Table 2: Key Interactions between SLT2 and TOR Signaling

Interacting ComponentNature of InteractionConsequence of Interaction
TORC1Indirectly inhibits SLT2. mdpi.comInhibition of TORC1 leads to SLT2 activation. mdpi.comnih.gov
Avo2 (TORC2 subunit)Directly phosphorylated by SLT2. nih.govmdpi.comresearchgate.netDown-regulation of TORC2 activity. nih.govresearchgate.net
Wsc1Negative regulator of TORC1. nih.govLinks cell wall stress sensing to TORC1 regulation. nih.gov

Integration with DNA Integrity Checkpoints

Recent research has uncovered a significant role for SLT2 in the cellular response to genotoxic stress, indicating an integration of the CWI pathway with DNA integrity checkpoints. SLT2 is activated in response to various DNA damaging agents, such as methyl methanesulfonate (B1217627) (MMS) and hydroxyurea (B1673989) (HU), and is required for cellular survival under these conditions. nih.govfrontiersin.org

Importantly, the activation of SLT2 by genotoxic stress appears to occur through a mechanism that is independent of the canonical DNA integrity checkpoint pathway mediated by Mec1 and Rad53. nih.gov SLT2 and the central checkpoint kinase Rad53 are activated independently of each other following DNA damage, suggesting they function in parallel pathways to ensure cell survival. nih.gov This highlights SLT2 as a novel player in the broader DNA damage response network. nih.gov

While the precise mechanisms are still under investigation, it has been shown that SLT2's role in the response to replicative stress is important for proper bud morphogenesis and the degradation of Swe1. nih.gov The connection between cell wall stress and DNA replication is further supported by the discovery of a novel G1 cell cycle checkpoint that is activated by plasma membrane and cell wall perturbation. pnas.orgresearchgate.netpnas.org This checkpoint inhibits the initiation of DNA replication, providing time for the cell to repair the damage before committing to a new round of division. pnas.orgresearchgate.netpnas.org

Differential epistasis mapping has also highlighted a new, damage-dependent role for SLT2 kinase in DNA repair pathways, further solidifying its connection to the maintenance of genome integrity. nih.gov

Table 3: SLT2's Role in the DNA Damage Response

Genotoxic Agent/StressRole of SLT2Relationship with Canonical Checkpoint
Methyl Methanesulfonate (MMS)Activated by MMS; required for survival. nih.govfrontiersin.orgActivated independently of Rad53. nih.gov
Hydroxyurea (HU)Activated by HU; required for survival. nih.govActivated independently of Rad53. nih.gov
Plasma Membrane/Cell Wall DamageContributes to a G1 checkpoint. pnas.orgresearchgate.netpnas.orgActs in parallel to inhibit DNA replication. pnas.org

Connections to PKA Pathway

The CWI pathway, through SLT2, engages in significant crosstalk with the cAMP-dependent protein kinase A (PKA) pathway, a key regulator of metabolism, stress response, and cell growth. This interaction is particularly evident during the response to heat stress.

Upon heat shock, the expression of TPK1, a gene encoding a catalytic subunit of PKA, is regulated by the CWI pathway. microbialcell.com While the transcription factors Swi4/Swi6 are involved, the role of SLT2 in this specific regulation is not fully defined, with some evidence suggesting Swi4 can act independently of SLT2 for TPK1 expression. microbialcell.com However, the cell surface sensor Wsc1, an upstream component of the CWI pathway, contributes to the crosstalk with the PKA pathway at the level of SLT2. asm.orgnih.gov

There is also a reciprocal regulatory loop. The PKA pathway can influence SLT2 activity. For instance, the phosphatase Sdp1, which negatively regulates SLT2, is transcriptionally regulated by the PKA-responsive transcription factors Msn2/Msn4. asm.org This provides a mechanism for the PKA pathway to modulate the activity of the CWI pathway.

Furthermore, SLT2 can directly phosphorylate Bcy1, the negative regulatory subunit of PKA. nih.govmdpi.com This phosphorylation event, which can be triggered by the inhibition of TORC1, leads to the inhibition of PKA catalytic activity. nih.gov This demonstrates a direct mechanism by which SLT2 can impinge upon and control the PKA signaling pathway.

This intricate crosstalk between the CWI and PKA pathways allows the cell to mount a coordinated response to stresses like heat, integrating signals about cell wall status with metabolic and growth controls. microbialcell.comasm.orgnih.gov

Table 4: Interplay between SLT2 and the PKA Pathway

Interaction PointDescriptionFunctional Consequence
TPK1 ExpressionCWI pathway regulates TPK1 expression during heat stress. microbialcell.comCoordinated response to heat stress involving both pathways. microbialcell.com
Sdp1 RegulationPKA pathway (via Msn2/Msn4) regulates the expression of the SLT2 phosphatase Sdp1. asm.orgPKA-mediated modulation of SLT2 activity. asm.org
Bcy1 PhosphorylationSLT2 directly phosphorylates the PKA regulatory subunit Bcy1. nih.govmdpi.comInhibition of PKA catalytic activity. nih.gov
Wsc1 SensorMediates crosstalk between the CWI and PKA pathways. asm.orgnih.govIntegration of cell wall stress signals with PKA pathway regulation. asm.orgnih.gov

Advanced Methodologies for Slt2 Protein Research

Genetic Approaches: Mutant Analysis (deletion, overexpression, conditional alleles) and Synthetic Lethality Screens

Genetic approaches are fundamental to understanding the biological functions of the SLT2 protein. Analysis of mutants, including deletion, overexpression, and conditional alleles, provides insights into the necessity and sufficiency of SLT2 for various cellular processes.

Deletion mutants of SLT2 (slt2Δ) in S. cerevisiae are viable but exhibit a range of phenotypic changes. These include abnormal cell wall morphology, increased sensitivity to heat, decreased resistance to metals, reduced chronological lifespan, and decreased resistance to various stresses such as osmotic, oxidative, and hydrostatic pressure yeastgenome.org. Null mutants also show defects in processes like mitophagy, pexophagy, and biofilm formation yeastgenome.org.

Overexpression of SLT2 can lead to increased tolerance to elevated temperature and cell wall-damaging agents, highlighting its protective role under stress conditions oup.com. Studies involving overexpression of other genes in an slt2 mutant background have also been used to identify genes that can rescue the mutant phenotypes, suggesting functional interactions or bypass mechanisms nih.gov. For instance, overexpression of SIW14 rescued the caffeine (B1668208) sensitivity of an slt2 mutant nih.gov.

Conditional alleles, such as temperature-sensitive mutants, are valuable tools for studying the essential functions of SLT2 under specific conditions where the protein is rendered non-functional yeastgenome.org. These mutants can display increased heat sensitivity, decreased hyperosmotic stress resistance, and absent respiratory growth yeastgenome.org.

Synthetic lethality screens are powerful genetic methods used to identify genes that become essential for viability when SLT2 is deleted or its function is compromised. These screens reveal genetic interactions and help map functional pathways in which SLT2 participates. Studies have performed synthetic lethal screens with mutations in genes upstream or downstream of SLT2 in the CWI pathway. For example, screens involving slk1-1 spa2-delta or cla4Delta mutants have identified genes whose products are required for viability in these compromised backgrounds, some of which are linked to the SLT2 pathway nih.govmolbiolcell.org. A synthetic lethal screen with whi2Delta cells, which are sensitive to nutrient limitation and stress, identified mutations affecting SLT2, suggesting a role for the SLT2 pathway in the response to nutrient deprivation nih.govoup.com. The Saccharomyces Genome Database lists 140 genes showing synthetic lethality with SLT2 deletion yeastgenome.org.

Biochemical Assays for Kinase Activity and Phosphorylation Status (e.g., In Vitro Kinase Assays, Phos-tag SDS-PAGE, Phosphospecific Antibodies)

Biochemical assays are crucial for directly measuring the catalytic activity of SLT2 as a kinase and for determining its phosphorylation status, which is critical for its activation and function.

In Vitro Kinase Assays: These assays provide a direct measurement of SLT2's catalytic activity by quantifying the formation of phosphorylated products using purified kinase and substrate proteins mdpi.comnih.gov. Activated tagged versions of SLT2 (e.g., polyhistidine- or GST-tagged) are typically purified from yeast cells by immunoprecipitation or affinity chromatography mdpi.com. Radioactive isotopes (e.g., using γ³²P-ATP) or bulky ATP analogs recognized by modified kinases (AS kinase method) are employed to label and detect phosphorylated substrates mdpi.comkspbtjpb.orgfrontiersin.org. This allows for the identification and confirmation of direct SLT2 substrates mdpi.com. For instance, in vitro kinase assays demonstrated that Slt2 phosphorylates a fragment of Rlm1 mdpi.com.

Analysis of Phosphorylation Status: The phosphorylation state of SLT2 is a key indicator of its activity and is commonly monitored using various techniques.

Electrophoretic Mobility Shift Analysis: This classical method detects changes in protein band migration during gel electrophoresis, which can be caused by phosphorylation-induced changes in protein charge or conformation mdpi.com.

Phos-tag SDS-PAGE: This technique utilizes a phosphate-binding molecule (Phos-tag) incorporated into the polyacrylamide gel, which retards the migration of phosphorylated proteins mdpi.comkspbtjpb.orgfrontiersin.org. This allows for the separation and visualization of different phosphoforms of a protein, including mono- and multi-phosphorylated species mdpi.comkspbtjpb.org. Phos-tag analysis of Slt2 has revealed the coexistence of threonine-monophosphorylated, tyrosine-monophosphorylated, and dually-phosphorylated forms, in addition to the unphosphorylated protein mdpi.comresearchgate.netnih.gov. This method has been used to show that Slt2 is the major MAPK responsible for Avo2 hyperphosphorylation mdpi.com.

Phosphospecific Antibodies: Antibodies specifically designed to recognize phosphorylated residues (e.g., phospho-threonine or phospho-tyrosine) or dually phosphorylated motifs are widely used to monitor SLT2 activation mdpi.comresearchgate.netnih.govasm.orgbiorxiv.org. Commercial antibodies against the dually phosphorylated forms of mammalian ERK1/2, which share a conserved activation motif with Slt2 (TEY), are commonly used to detect activated Slt2 mdpi.comresearchgate.netnih.govbiorxiv.org. Some of these antibodies can also recognize monophosphorylated forms, highlighting the complexity of Slt2 phosphorylation dynamics mdpi.comresearchgate.netnih.gov. Western blotting with anti-phospho-MAPK antibodies is a standard method to assess Slt2 phosphorylation levels under different conditions asm.orgbiorxiv.org.

Mass Spectrometry-Based Analysis: Mass spectrometry is a powerful tool for identifying phosphorylation sites and quantifying phosphorylation levels on a global scale (phosphoproteomics) mdpi.comkspbtjpb.orgresearchgate.net. This approach can identify potential Slt2 target proteins and pinpoint the specific residues that are phosphorylated mdpi.comresearchgate.net.

Protein-Protein Interaction Studies (e.g., Two-Hybrid, Immunoprecipitation, TAP Methods, STRING Analysis)

Understanding the proteins that interact with SLT2 is crucial for deciphering its signaling network and cellular functions. Various methods are employed to identify these interactions.

Two-Hybrid Screens: This genetic method is a classical approach to identify binary protein-protein interactions chem-agilent.comnih.govcreative-proteomics.comnih.gov. It tests for physical interaction between two proteins by reconstituting a functional transcription factor in a reporter yeast strain. While useful for identifying direct interactions, it may not capture interactions within larger protein complexes chem-agilent.comresearchgate.net.

Immunoprecipitation (IP): IP is a biochemical technique used to isolate a specific protein (SLT2 in this case) and its interacting partners from cell lysates using an antibody against SLT2 or a tag fused to SLT2 mdpi.comnih.govnih.govcreative-proteomics.com. Co-immunoprecipitation, where an interacting protein is detected in the immunoprecipitated material, confirms the association. IP is often used to purify tagged MAPKs for in vitro kinase assays mdpi.comnih.gov.

Tandem Affinity Purification (TAP) Methods: TAP is a powerful method for isolating protein complexes chem-agilent.comnih.govnih.govresearchgate.net. It involves fusing a protein of interest (the bait, e.g., SLT2) with a tag composed of two functional modules, allowing for two successive affinity purification steps under gentle conditions to enrich for the bait and its associated proteins chem-agilent.comnih.gov. The purified complex can then be analyzed by mass spectrometry to identify the interacting partners nih.govresearchgate.net. TAP methods are considered co-complex methods as they identify interactions within a group of proteins, which can include both direct and indirect associations researchgate.net.

STRING Analysis: STRING (Search Tool for the Retrieval of Interacting Genes/Proteins) is a database and web tool that integrates various sources of protein interaction information, including experimental data, co-expression, and genomic context nih.gov. While not a direct experimental method for identifying novel interactions, it is a valuable tool for analyzing existing interaction data and predicting functional associations for SLT2 based on known interactions and biological pathways.

Transcriptional and Proteomic Profiling (e.g., Microarrays, RNA-Seq, Phosphoproteomics)

Large-scale profiling techniques provide a global view of the molecular changes occurring in response to SLT2 activity or its absence, at the level of gene expression and protein abundance and modification.

Transcriptional Profiling (Microarrays and RNA-Seq): These methods measure the abundance of mRNA transcripts in a sample, providing insights into gene expression patterns regulated by SLT2. Microarrays utilize arrays of probes to detect the expression levels of thousands of genes simultaneously mdpi.comyeastgenome.orgplos.orgnih.govresearchgate.net. RNA-Seq, a sequencing-based method, provides a more comprehensive and sensitive analysis of the transcriptome, including the detection of low-abundance transcripts and alternative splicing yeastgenome.orgplos.orgnih.gov. Transcriptional profiling using microarrays has identified genes whose expression is reduced in slt2 deletion strains, revealing the transcriptional targets of the SLT2 pathway researchgate.net. RNA-Seq has been used to study the transcriptional response to stress conditions that activate SLT2 yeastgenome.org.

Phosphoproteomic Profiling: This is a specialized branch of proteomics that focuses on identifying and quantifying protein phosphorylation events on a large scale mdpi.comresearchgate.netnih.govacs.orgmdpi.comnih.gov. By analyzing changes in phosphorylation levels in slt2 mutants or upon activation of the CWI pathway, phosphoproteomics can identify potential direct and indirect substrates of SLT2 mdpi.comresearchgate.netnih.gov. Quantitative phosphoproteomics, often using mass spectrometry, allows for the comparison of phosphorylation profiles under different conditions, revealing dynamic changes in phosphorylation regulated by SLT2 researchgate.netnih.govacs.orgmdpi.com. Studies have used phosphoproteomic analysis to identify potential Slt2 target proteins based on hyperphosphorylation in conditions of CWI pathway activation mdpi.comresearchgate.netnih.gov.

Live-Cell Imaging and Fluorescence Microscopy (e.g., GFP Fusions)

Live-cell imaging and fluorescence microscopy techniques allow for the visualization of this compound localization, dynamics, and interactions within living cells.

GFP Fusions: Fusing SLT2 with Green Fluorescent Protein (GFP) or other fluorescent proteins enables the visualization of its subcellular localization and movement in real-time yeastgenome.orgresearchgate.netplymouth.ac.ukplos.orgethz.chmolbiolcell.org. This technique can reveal where SLT2 is active or where it interacts with other cellular components. The YeastGFP database contains localization data for Slt2 yeastgenome.org. Live-cell imaging of GFP-tagged proteins is widely used to study protein dynamics during various cellular processes, including those influenced by the CWI pathway researchgate.netplymouth.ac.ukplos.orgethz.chmolbiolcell.org. For example, GFP fusions can be used to study the localization of proteins that interact with or are regulated by Slt2.

Future Directions and Unanswered Questions in Slt2 Protein Research

Identification and Characterization of Novel SLT2 Protein Substrates

While some substrates of the SLT2 kinase, such as the transcription factors Rlm1 and SBF, have been identified, the full spectrum of proteins phosphorylated by SLT2 remains unknown. The variety of cellular functions regulated by SLT2 suggests the existence of a significant number of still undiscovered substrates. nih.govucm.es Identifying these novel targets is crucial for a comprehensive understanding of how SLT2 exerts its diverse effects on cell wall integrity, stress response, cell cycle, and other processes. nih.govmdpi.com

Advanced techniques, such as analog-sensitive kinase technology coupled with phosphoproteomics, have proven effective in identifying novel SLT2 targets like the MAPK phosphatase Msg5, the calcineurin regulator Rcn2, the translation repressor protein Caf20, and the Golgi-associated adaptor Gga1. nih.govucm.es Future research should leverage and further refine these high-throughput methodologies to systematically identify the complete set of SLT2 substrates under various physiological conditions and in different organisms. Characterizing the specific phosphorylation sites on these new substrates and determining how phosphorylation affects their activity, stability, localization, and interactions will be essential. nih.govnih.govresearchgate.net

Elucidating the Precise Molecular Mechanisms of this compound-Substrate Interactions

Understanding how SLT2 specifically recognizes and interacts with its substrates at a molecular level is a fundamental question. While some insights into docking mechanisms exist, such as the interaction between Slt2 and Msg5, the detailed molecular determinants governing the specificity and affinity of SLT2 for its diverse substrates are not fully understood. ucm.esresearchgate.net

Future studies should employ structural biology techniques, such as X-ray crystallography and cryo-EM, to visualize SLT2 in complex with its substrates. Biochemical approaches like surface plasmon resonance and isothermal titration calorimetry can provide quantitative data on binding kinetics and thermodynamics. Mutagenesis studies targeting potential docking sites and catalytic residues on both SLT2 and its substrates will be vital for dissecting the molecular basis of their interactions. Elucidating these mechanisms will not only deepen our understanding of SLT2 signaling but could also inform the development of targeted inhibitors or activators.

Understanding the Spatiotemporal Regulation of this compound Activity

The activity of SLT2 must be tightly controlled in space and time to ensure appropriate cellular responses. While it is known that SLT2 is activated by upstream kinases like Mkk1 and Mkk2 and negatively regulated by phosphatases such as Msg5 and Sdp1, the precise spatiotemporal dynamics of its activation and inactivation in response to different stimuli are not fully characterized. nih.govtandfonline.comasm.orgnih.gov SLT2 transiently localizes to polarity sites and is also enriched in the nucleus, reflecting its roles in both localized processes and transcriptional regulation. nih.gov

Future research should focus on real-time visualization of SLT2 activity and localization using fluorescent reporters and advanced microscopy techniques. Investigating the roles of scaffold proteins, such as Spa2, in recruiting SLT2 and its upstream components to specific cellular locations is also important. tandfonline.comunil.ch Furthermore, understanding how different stress signals converge to activate SLT2 and how feedback loops involving phosphatases and other regulatory proteins fine-tune its activity over time are critical areas for investigation. nih.govasm.orgnih.gov

Dissecting the Fine-Tuning of this compound Signaling Cross-Talk

SLT2 signaling does not operate in isolation but engages in complex crosstalk with other cellular pathways, including the HOG, PKA, and TOR pathways, as well as pathways involved in ER stress response and DNA integrity. nih.govnih.govresearchgate.netbiorxiv.orgmdpi.commicrobialcell.comnih.govoup.com The mechanisms by which these pathways influence SLT2 activity and how SLT2, in turn, modulates their functions are still being uncovered. This intricate network of interactions allows for the integration of diverse signals and fine-tuned cellular responses. microbialcell.comelsevier.esoup.com

Future studies should aim to map the complete network of interactions between the SLT2 pathway and other signaling cascades. This could involve proteomic studies to identify proteins that interact with SLT2 or its pathway components under different conditions, as well as genetic screens to identify genes that modulate SLT2-dependent phenotypes. Understanding the molecular mechanisms underlying this crosstalk, such as shared substrates, regulatory proteins, or feedback loops, will be crucial for comprehending the integrated nature of cellular signaling. nih.govresearchgate.netmicrobialcell.comelsevier.esoup.com For instance, the interplay between Hog1 and Slt2 on Fps1 phosphorylation suggests a collaborative mechanism in controlling arsenite transport. researchgate.netnih.gov

Investigating the Role of this compound in Specific Fungal Pathogenesis Mechanisms

SLT2 homologs are known to play significant roles in the virulence of various fungal pathogens by influencing processes such as cell wall integrity, morphogenesis, stress response, and toxin production. elsevier.esnih.govfrontiersin.orgasm.organnualreviews.org However, the specific mechanisms by which SLT2 contributes to pathogenesis vary among different fungal species. For example, while SLT2 is required for virulence in Candida albicans and Cryptococcus neoformans, it may not be essential in Aspergillus fumigatus. nih.gov

Future research should focus on detailed investigations of SLT2 function in a wider range of fungal pathogens. This includes identifying the specific downstream targets of SLT2 that are critical for virulence in each pathogen, such as transcription factors regulating genes involved in host interaction, toxin synthesis, or invasive growth. nih.govasm.organnualreviews.org Understanding how environmental signals encountered during infection activate the SLT2 pathway and how this activation contributes to fungal adaptation and survival within the host is also a key area. nih.govfrontiersin.orgasm.organnualreviews.org

Functional Divergence and Conservation of this compound Homologs in Diverse Organisms

SLT2 has homologs in various organisms, reflecting the conserved nature of MAPK signaling pathways. However, despite sequence conservation, functional divergence can occur, leading to specialized roles in different species. elsevier.esoup.combiorxiv.orgplos.org While the core function in cell wall integrity is often conserved in fungi, the specific upstream regulators, downstream targets, and the range of cellular processes influenced by SLT2 homologs can vary. elsevier.esnih.govasm.organnualreviews.org

Future studies should involve comparative analyses of SLT2 homologs across diverse organisms, including fungi, plants, and other eukaryotes. This can involve phylogenetic studies to trace the evolutionary history of SLT2 and identify conserved and divergent regions. Functional studies comparing the activity and substrate specificity of SLT2 homologs from different species will provide insights into their conserved and unique roles. Understanding the evolutionary pressures that have shaped the functional divergence of SLT2 will shed light on the adaptation of organisms to their specific environments and lifestyles. oup.combiorxiv.orgplos.org

Development of Advanced Methodologies for High-Throughput this compound Research

Progress in understanding SLT2 function is closely linked to the availability of sophisticated research tools. The development and application of high-throughput methodologies are essential for addressing the complex questions outlined above. nih.govbiorxiv.org Techniques like analog-sensitive kinases and quantitative phosphoproteomics have already proven valuable. nih.govucm.esnih.gov

Q & A

Q. What experimental methods are standard for detecting SLT2 protein levels and phosphorylation status in yeast?

  • Methodological Answer :
    • Western blotting with phospho-specific antibodies (e.g., anti-dual phosphorylated Thr190/Tyr192-SLT2) is the gold standard for detecting phosphorylation .
    • Total SLT2 levels can be quantified using HA-tagged constructs immunoprecipitated with anti-HA agarose beads, followed by SDS-PAGE and chemiluminescence .
    • Normalize results against housekeeping proteins (e.g., Pgk1) using software like ImageJ to account for loading variability .

Q. How do I validate SLT2 interactions with chaperones like Hsp90 under stress conditions?

  • Methodological Answer :
    • Use yeast two-hybrid (Y2H) assays with SLT2 fused to the GAL4 activator domain (AD) and Hsp82 fused to the DNA-binding domain (BD). Measure β-galactosidase activity (mean ± SD of 8 replicates) to quantify interaction strength .
    • Confirm stress-dependent binding via immunoprecipitation in extracts from heat-shocked or ER-stressed cells .

Q. What bioinformatics tools are recommended for analyzing SLT2 sequence conservation and structural domains?

  • Methodological Answer :
    • Perform BLASTp against the NCBI database to identify homologs (e.g., human ERK5) and assess evolutionary conservation .
    • Use SGD (Saccharomyces Genome Database) for domain annotations (e.g., kinase domain: residues 1–370; C-terminal regulatory region: residues 371–668) .

Advanced Research Questions

Q. How can contradictory data on SLT2 phosphorylation kinetics across studies be resolved?

  • Methodological Answer :
    • Control for strain-specific effects : Compare phosphorylation in S288C-derived lab strains versus clinical isolates .
    • Standardize stress induction protocols : For example, use 0.2 μg/mL tunicamycin for 60 minutes to induce ER stress uniformly .
    • Apply kinase activity assays (e.g., in vitro phosphorylation of myelin basic protein) to distinguish between autophosphorylation and upstream kinase contributions .

Q. What strategies are effective for studying SLT2’s non-catalytic roles in transcriptional regulation?

  • Methodological Answer :
    • Generate C-terminal truncation mutants (e.g., SLT2Δ371–668) and quantify FKS2-lacZ reporter activity via β-galactosidase assays .
    • Use chromatin immunoprecipitation (ChIP) with anti-SLT2 antibodies to test direct promoter binding under cell wall stress .

Q. How to design a PICOT framework for investigating SLT2’s role in fungal pathogenicity?

  • PICOT Template :
    • P opulation: Candida albicans clinical isolates.
    • I ntervention: SLT2 knockout via CRISPR-Cas8.
    • C omparison: Wild-type versus SLT2Δ strains.
    • O utcome: Hyphal growth inhibition under osmotic stress.
    • T ime: 24-hour post-infection in a murine model.
    • Search Strategy : Use Boolean terms like "(SLT2 OR mitogen-activated protein kinase) AND (fungal pathogenicity)" in PubMed/Scopus .

Q. How to address conflicting findings on SLT2-Hsp90 binding affinity in vitro versus in vivo?

  • Methodological Answer :
    • In vitro : Use surface plasmon resonance (SPR) with purified SLT2 and Hsp82(E33A) to measure binding kinetics (KD values) .
    • In vivo : Apply fluorescence resonance energy transfer (FRET) in live cells expressing SLT2-CFP and Hsp82-YFP .
    • Reconcile discrepancies by testing buffer conditions (e.g., ATP depletion mimics stress-induced binding) .

Data Interpretation & Validation

Q. What statistical approaches are robust for analyzing SLT2-dependent gene expression datasets?

  • Methodological Answer :
    • Use ANOVA with Tukey’s post-hoc test for multi-group comparisons (e.g., SLT2Δ vs. wild-type vs. complemented strains) .
    • Apply Benjamini-Hochberg correction to reduce false discovery rates in RNA-seq data .

Q. How to validate SLT2’s functional redundancy with other MAP kinases (e.g., Hog1)?

  • Methodological Answer :
    • Construct double mutants (slt2Δ hog1Δ) and test viability under osmotic stress.
    • Measure cross-phosphorylation using kinase-dead SLT2 (K54R) in hog1Δ backgrounds .

Q. What criteria confirm SLT2’s role as a biomarker for ER stress adaptation?

  • Methodological Answer :
    • Correlate SLT2 phosphorylation levels with Hac1 splicing efficiency (RT-PCR) and cell viability (CFU counts) in tunicamycin-treated cells .
    • Validate in clinical isolates with confirmed ER stress resistance phenotypes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.